molecular formula C17H12N2O3S B12202202 N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B12202202
M. Wt: 324.4 g/mol
InChI Key: UUDWBXHVHMBWRW-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at position 7 and a carboxamide linker to a 1,3-benzothiazole moiety. Its synthesis typically involves coupling reactions between benzofuran-2-carboxylic acid derivatives and benzothiazole-2-amine analogs, often mediated by reagents like N,N'-carbonyldiimidazole (CDI) or EDCI .

Properties

Molecular Formula

C17H12N2O3S

Molecular Weight

324.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

InChI

InChI=1S/C17H12N2O3S/c1-21-12-7-4-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-2-3-8-14(11)23-17/h2-9H,1H3,(H,18,19,20)

InChI Key

UUDWBXHVHMBWRW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the coupling of 2-aminobenzothiazole with 7-methoxy-1-benzofuran-2-carboxylic acid. This reaction is often mediated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes that include diazo-coupling, Knoevenagel condensation, and Biginelli reactions. These methods are optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are often carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogs with shared pharmacophores or substitution patterns. Below is a detailed analysis:

Structural Analogs

Compound Name Core Structure Substituents/Modifications Key Differences Synthesis Yield/Purity Biological Relevance Reference
N-(1,3-benzothiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide Benzofuran + benzothiazole 7-methoxy, carboxamide linker Reference compound ~37–95% (varies by method) Potential enzyme inhibition (inferred)
N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide (22) Benzofuran N-methyl, 4-methoxybenzyl Lacks benzothiazole; alkylation at nitrogen 89–95% purity Unspecified bioactivity
7-Methoxy-benzofuran-2-carboxylic acid N-(substituted phenyl)amides (1a–r) Benzofuran Substituted phenylamide Benzothiazole replaced with aryl groups Not reported Neuroprotective/antioxidant (inferred from title)
1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide Benzothiazole + piperidine 6-chloro, acetyl-piperidine Chloro substitution; non-benzofuran core Not reported Alkaloid with uncharacterized activity
(1,3-Benzothiazol-2-yl)carbamoyl(phenyl)methanesulfonic acid (Cpd D) Benzothiazole + phenyl Phenyl-methanesulfonic acid Sulfonic acid group; lacks benzofuran Not reported LMWPTP inhibition (explicit)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzofuran-2-carboxamide (21) Benzofuran + benzimidazole Benzimidazole-linked benzyl Benzothiazole replaced with benzimidazole 37% yield IDO1 inhibition (explicit)

Crystallographic and Computational Studies

  • Structural data for benzothiazole derivatives (e.g., 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide ) highlight the role of hydrogen bonding between the benzothiazole NH and carbonyl groups, a feature likely conserved in the target compound .

Notes

Data Limitations : Biological data for the target compound are inferred from structural analogs; explicit studies (e.g., IC50 values, kinase assays) are needed .

Synthesis Variability : Yields and purity depend on reaction conditions (e.g., ’s Pd/C catalysis vs. ’s CDI-mediated coupling) .

Structural Nuances: Minor substituent changes (e.g., methoxy vs. chloro) significantly alter electronic profiles and bioactivity .

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